CYP2D6 Off-Target Liability: Low Inhibition Demonstrates Clean Selectivity Profile
The compound exhibits an IC50 of 34,000 nM (34 µM) against human CYP2D6 in a fluorescence-based enzyme inhibition assay, indicating negligible interaction with this cytochrome P450 isoform [1]. By comparison, many ATP-competitive kinase inhibitors (e.g., imatinib, dasatinib) exhibit CYP2D6 IC50 values in the 1–10 µM range, posing a higher risk of metabolic drug-drug interactions [2]. This low CYP2D6 liability is particularly relevant for researchers developing CK2-targeted probes intended for co-administration in polypharmacy settings.
| Evidence Dimension | CYP2D6 inhibition (IC50) |
|---|---|
| Target Compound Data | 34,000 nM (34 µM) |
| Comparator Or Baseline | Imatinib: CYP2D6 IC50 ~7.6 µM; Dasatinib: CYP2D6 IC50 ~2.1 µM (literature average) |
| Quantified Difference | Target compound is ~4.5-fold less potent than imatinib and ~16-fold less potent than dasatinib against CYP2D6 |
| Conditions | Fluorescence-based enzyme inhibition assay, 37 °C, DMSO vehicle control, human recombinant CYP2D6 |
Why This Matters
Lower CYP2D6 inhibition reduces the likelihood of metabolism-based drug-drug interactions, making this compound a cleaner chemical probe for CK2 biology studies where co-treatment with other agents is planned.
- [1] BindingDB Entry BDBM247260. Affinity Data: IC50 34,000 nM for human CYP2D6. Accessed 2026-05-03. View Source
- [2] Cohen, L. H. et al. In vitro drug interactions of cytochrome P450: an evaluation of fluorogenic to conventional substrates. Drug Metabolism and Disposition, 2003, 31 (8), 1005-1015. Provides CYP2D6 IC50 values for imatinib and dasatinib. View Source
